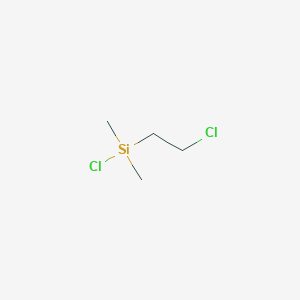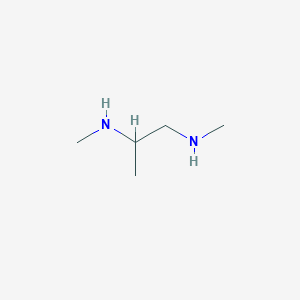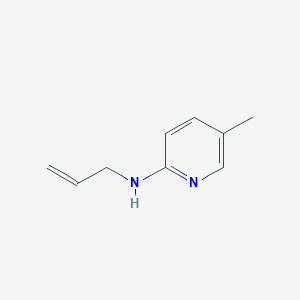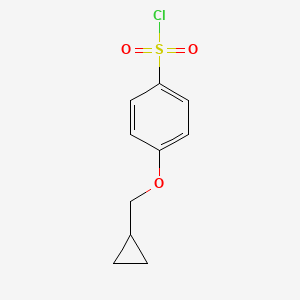
1-Methyl-3-(tetrahydro-3-furylmethyl)urea
Descripción general
Descripción
1-Methyl-3-(tetrahydro-3-furylmethyl)urea is a chemical compound known for its applications in various fields, particularly in agriculture as a metabolite of the insecticide dinotefuran. This compound is part of the neonicotinoid class of pesticides, which are widely used to control a variety of pests in agricultural settings .
Métodos De Preparación
The synthesis of 1-Methyl-3-(tetrahydro-3-furylmethyl)urea typically involves the reaction of 1-methylurea with tetrahydro-3-furylmethyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. Industrial production methods often involve large-scale batch reactors where the reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
1-Methyl-3-(tetrahydro-3-furylmethyl)urea undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the urea group can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions.
Aplicaciones Científicas De Investigación
1-Methyl-3-(tetrahydro-3-furylmethyl)urea has several scientific research applications:
Agriculture: As a metabolite of dinotefuran, it is used to study the environmental fate and degradation of neonicotinoid pesticides.
Chemistry: It serves as a model compound for studying nucleophilic substitution and oxidation-reduction reactions.
Biology and Medicine: Research on its biological activity helps in understanding the toxicological effects of neonicotinoid metabolites on non-target organisms.
Mecanismo De Acción
The mechanism of action of 1-Methyl-3-(tetrahydro-3-furylmethyl)urea involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors in insects. This interaction disrupts normal neural transmission, leading to paralysis and death of the pest. The pathways involved include the inhibition of acetylcholine binding, which is crucial for synaptic transmission in the nervous system .
Comparación Con Compuestos Similares
1-Methyl-3-(tetrahydro-3-furylmethyl)urea can be compared with other similar compounds, such as:
1-Methyl-3-(tetrahydro-3-furylmethyl)guanidine: Another metabolite of dinotefuran with similar pesticidal properties.
1-Methyl-2-nitro-3-(tetrahydro-3-furylmethyl)guanidine: The parent compound dinotefuran, which is more potent as an insecticide. The uniqueness of this compound lies in its specific metabolic pathway and its role in the degradation of dinotefuran, making it a key compound for environmental monitoring and risk assessment.
Propiedades
IUPAC Name |
1-methyl-3-(oxolan-3-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-8-7(10)9-4-6-2-3-11-5-6/h6H,2-5H2,1H3,(H2,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHFVKXZYZDWSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCC1CCOC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40587885 | |
| Record name | N-Methyl-N'-[(tetrahydro-3-furanyl)methyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40587885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
457614-34-5 | |
| Record name | 1-Methyl-3-(tetrahydro-3-furylmethyl)urea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0457614345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl-N'-[(tetrahydro-3-furanyl)methyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40587885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-METHYL-3-(TETRAHYDRO-3-FURYLMETHYL)UREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88K895OL50 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the presence of 1-methyl-3-(tetrahydro-3-furylmethyl)urea in food products?
A1: Studies have investigated the presence of this compound in various food products as a result of dinotefuran insecticide use. For example, researchers found this compound present in some rice and water samples. [] Further research demonstrated that common coffee processing techniques like washing and roasting can significantly reduce dinotefuran and this compound levels in coffee beans. [] This highlights the potential for food processing to mitigate exposure to insecticide residues.
Q2: How do researchers analyze for the presence of this compound in food and environmental samples?
A2: Analytical methods utilizing ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) have been developed and validated for detecting and quantifying dinotefuran and its metabolites, including this compound, in various matrices like fruits, vegetables, cereals, animal-derived foods, soil, and water. [] This technique offers high sensitivity and selectivity for accurate residue analysis.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![[2-(2-Methylphenoxy)ethyl]hydrazine hydrochloride](/img/structure/B3190690.png)
